Vitamin e succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential as an Adjuvant Cancer Therapy:

- Studies suggest that VES might exhibit anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells. Research has shown its effectiveness in inducing cell differentiation, leading to cell death (apoptosis) in various cancer cell lines, including prostate, lung, and colon cancer [].

- Additionally, VES appears to enhance the effectiveness of conventional cancer therapies like radiation and chemotherapy while potentially reducing some of their side effects on healthy cells [].

- However, it's crucial to note that most of this research has been conducted in preclinical settings (in vitro and animal models). Further clinical trials are necessary to establish its efficacy and safety in humans [].

Potential Antioxidant and Anti-inflammatory Effects:

- VES, like other forms of vitamin E, exhibits antioxidant properties, potentially helping to neutralize harmful free radicals that can damage cells and contribute to various chronic diseases.

- Studies suggest that VES might offer specific benefits in reducing exercise-induced inflammation. Research has shown that it can prevent the increase of inflammatory cytokines like IL-6 and TNF-α following intense exercise training in rats [].

Potential Applications in Drug Delivery Systems:

- The unique chemical properties of VES make it a valuable candidate for developing novel drug delivery systems.

- Researchers are exploring ways to combine VES with other molecules like hyaluronic acid to create targeted delivery systems for drugs, potentially improving their efficacy and reducing side effects [].

Other Areas of Research:

- Ongoing research is exploring the potential applications of VES in various other areas, including neurodegenerative diseases, age-related macular degeneration, and fertility issues. However, these applications are still in the early stages of exploration, and further research is needed to determine their effectiveness [].

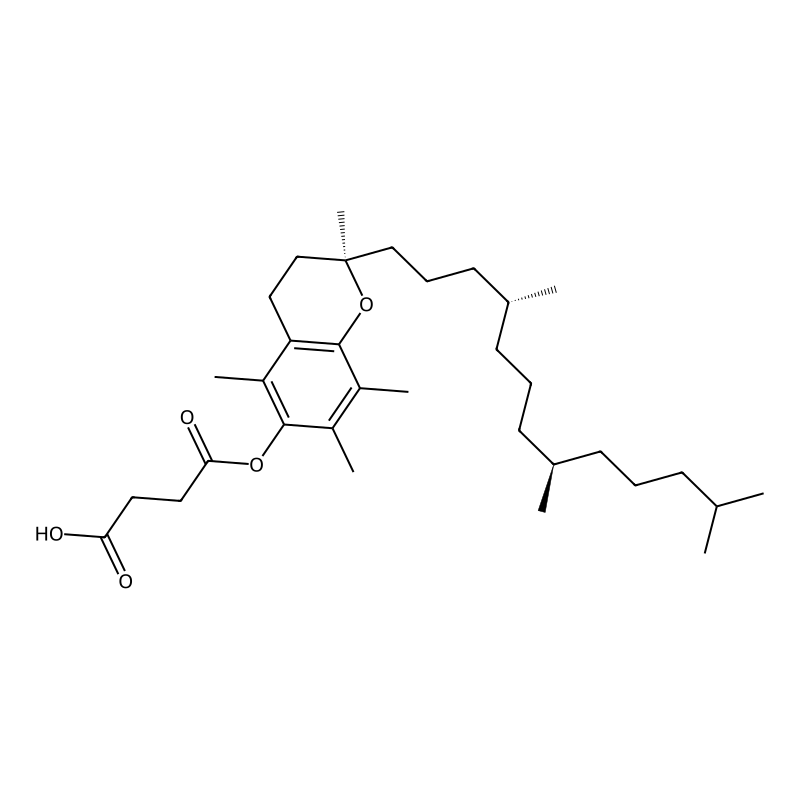

Vitamin E succinate, chemically known as d-alpha-tocopheryl acid succinate, is an ester derived from alpha-tocopherol (vitamin E) and succinic acid. Its molecular formula is C₃₃H₅₄O₅, and it is recognized for its antioxidant properties. Unlike its parent compound, alpha-tocopherol, vitamin E succinate exhibits unique biological activities, including potential anti-cancer effects and enhanced stability due to the esterified form of vitamin E .

- Anticancer properties: Studies indicate vitamin E succinate may selectively induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells []. The exact mechanism is not fully understood, but it may involve alterations in cellular signaling pathways.

- Cellular energy production: The succinate moiety of vitamin E succinate structurally resembles a molecule involved in the Krebs cycle. This raises the possibility that it may directly contribute to cellular ATP (energy currency) production, although more research is needed [].

In biochemical contexts, vitamin E succinate can be metabolized to release alpha-tocopherol, which then exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation in cell membranes .

Vitamin E succinate has been shown to possess several biological activities:

- Antioxidant Activity: It acts as a chain-breaking antioxidant, effectively neutralizing free radicals and protecting cellular components from oxidative damage .

- Anti-Cancer Properties: Research indicates that vitamin E succinate can inhibit tumor growth through multiple mechanisms, including apoptosis induction and suppression of cell proliferation .

- Inflammation Modulation: The compound demonstrates anti-inflammatory effects by inhibiting pathways associated with inflammation and cancer progression .

The synthesis of vitamin E succinate can be achieved through several methods:

- Catalytic Synthesis: This method involves the use of catalysts such as nano-silica immobilized 4-dimethylaminopyridine in a mixed solvent system (hexane/acetone). This approach has shown high yields (up to 94%) and excellent recyclability of the catalyst .

- Enzyme-Catalyzed Synthesis: Enzymes like Novozym-435 have been employed to facilitate the reaction between alpha-tocopherol and succinic anhydride in organic solvents, enhancing the reaction efficiency and product purity .

- Chemical Reaction with Succinic Anhydride: The direct reaction of alpha-tocopherol with succinic anhydride under controlled conditions also yields vitamin E succinate .

Vitamin E succinate is utilized in various fields:

- Pharmaceuticals: It is explored as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells .

- Cosmetics: Its antioxidant properties make it a popular ingredient in skincare products aimed at reducing oxidative stress on the skin.

- Nutraceuticals: Vitamin E succinate is marketed as a dietary supplement for its health benefits related to cardiovascular health and skin protection.

Studies have indicated that vitamin E succinate interacts with various biological pathways:

- It has been shown to inhibit protein kinase C activity, which plays a role in cell proliferation and differentiation .

- The compound's anti-cancer effects are linked to its ability to induce mitochondrial apoptosis pathways, differentiating it from conventional vitamin E forms .

Vitamin E succinate shares similarities with other compounds derived from vitamin E but exhibits distinct properties that enhance its utility. Below are some comparable compounds:

| Compound | Unique Features |

|---|---|

| Alpha-Tocopherol | Primary form of vitamin E; strong antioxidant but less effective against cancer compared to its succinate form. |

| Alpha-Tocopheryl Acetate | An ester of alpha-tocopherol; used for similar purposes but lacks some anti-cancer properties. |

| Gamma-Tocopherol | Another form of vitamin E; exhibits different antioxidant capacities but not extensively studied for anti-cancer effects. |

| D-alpha-Tocopheryl Acid Succinate | A synonym for vitamin E succinate; shares identical properties but may differ slightly in formulation or application context. |

Vitamin E succinate stands out due to its enhanced stability and unique biological activities that contribute to its potential as a therapeutic agent beyond traditional antioxidant roles.

Mitochondrial Targeting Mechanisms

Vitamin E succinate demonstrates sophisticated mitochondrial targeting capabilities through several distinct molecular mechanisms [3]. The compound preferentially accumulates in mitochondria due to its unique physicochemical properties and specific interactions with mitochondrial respiratory complexes [3] [6]. Research has established that vitamin E succinate primarily targets mitochondrial complex II (succinate dehydrogenase), where it interacts with both proximal and distal ubiquinone-binding sites [27] [29].

The mitochondrial targeting mechanism involves the displacement of ubiquinone from its binding sites within complex II [29]. Molecular modeling studies have revealed that vitamin E succinate binds with similar or stronger interaction energy compared to ubiquinone at the proximal ubiquinone-binding site and demonstrates significantly stronger binding energy at the distal site [29]. This preferential binding leads to the disruption of electron transport chain function and subsequent generation of reactive oxygen species [3] [29].

| Parameter | Vitamin E Succinate | Reference Compound (Ubiquinone) |

|---|---|---|

| Succinate dehydrogenase inhibition IC50 | 80 μM [3] | - |

| Electron transfer inhibition IC50 | 1.5 μM [3] | - |

| Binding affinity at proximal site | Similar to ubiquinone [29] | Baseline |

| Binding affinity at distal site | Stronger than ubiquinone [29] | Baseline |

Mitochondrially targeted variants of vitamin E succinate, modified with triphenylphosphonium groups, demonstrate enhanced mitochondrial localization and increased apoptotic activity [3] [24]. These targeted compounds exhibit approximately 1-2 orders of magnitude greater apoptogenic activity compared to untargeted vitamin E succinate [3]. The modification allows the compound to position optimally across the interface of the mitochondrial inner membrane and matrix, maximizing its biological effects [3].

Cell Signaling Pathway Modulation

Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway Inhibition

Vitamin E succinate exerts significant regulatory effects on the phosphatidylinositol 3-kinase/protein kinase B signaling pathway [4] [23]. Research demonstrates that vitamin E succinate treatment downregulates constitutively active basal levels of phosphorylated protein kinase B and phosphorylated mammalian target of rapamycin [4]. The compound decreases phosphorylation of protein kinase B substrates, including BCL2 associated death promoter and caspase-9, in addition to mammalian target of rapamycin effectors ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E binding protein 1 [4].

Studies using phosphatidylinositol 3-kinase inhibitor LY294002 have confirmed that phosphatidylinositol 3-kinase serves as a common upstream mediator in vitamin E succinate-induced pathway modulation [4]. The inhibition of this pathway contributes significantly to the apoptotic effects observed in cancer cells treated with vitamin E succinate [4] [23]. Furthermore, combinational therapeutic strategies employing mammalian target of rapamycin inhibitors alongside vitamin E succinate demonstrate enhanced apoptotic induction [4].

Adenosine Monophosphate-Activated Protein Kinase/Mechanistic Target of Rapamycin Pathway Regulation

Vitamin E succinate demonstrates complex regulatory interactions with the adenosine monophosphate-activated protein kinase/mechanistic target of rapamycin pathway [8] [9]. The compound activates adenosine monophosphate-activated protein kinase while simultaneously suppressing mechanistic target of rapamycin signaling [8] [9] [12]. This dual modulation leads to the induction of autophagy through inhibition of mechanistic target of rapamycin downstream targets, including ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E binding protein 1 [9] [12].

Research has established that vitamin E succinate-induced adenosine monophosphate-activated protein kinase activation occurs through upstream regulatory mechanisms involving p38 mitogen-activated protein kinase and protein kinase B inhibition [9] [12]. The activation of adenosine monophosphate-activated protein kinase serves as a critical mediator in vitamin E succinate-induced autophagy, with small interfering RNA-mediated adenosine monophosphate-activated protein kinase inhibition significantly reducing autophagy induction [8].

| Pathway Component | Effect of Vitamin E Succinate | Functional Outcome |

|---|---|---|

| Adenosine Monophosphate-Activated Protein Kinase | Activation [8] [9] | Autophagy induction |

| Mechanistic Target of Rapamycin | Inhibition [8] [9] | Reduced protein synthesis |

| Ribosomal Protein S6 Kinase Beta-1 | Suppression [9] [12] | Decreased translation |

| Eukaryotic Translation Initiation Factor 4E Binding Protein 1 | Inhibition [9] [12] | Reduced cap-dependent translation |

Protein Kinase C Inhibition

Vitamin E succinate exhibits potent inhibitory effects on protein kinase C activity through multiple molecular mechanisms [2] [32] [35]. The compound prevents the generation of membrane-derived diacylglycerol, a critical lipid that facilitates protein kinase C translocation and activation [2]. Research demonstrates that vitamin E succinate normalizes elevated diacylglycerol levels and protein kinase C activity under hyperglycemic conditions [35].

Computational studies have revealed that vitamin E succinate interacts directly with protein kinase C through its highly flexible succinyl moiety [32]. Molecular modeling indicates that approximately 1 in 1,000 vitamin E succinate molecules surrounding protein kinase C can bind to the phorbol ester-binding domain [32]. The structural flexibility of vitamin E succinate enables its interaction with various signal transduction proteins, including protein kinase C isoforms [32].

Studies have shown that vitamin E succinate treatment prevents the activation of protein kinase C in vascular cells and aortic tissue induced by hyperglycemia [35]. The compound specifically affects protein kinase C beta-II isoform levels and membranous protein kinase C activity [35]. Additionally, vitamin E succinate demonstrates differential effects compared to protein kinase C activators, with some research indicating that it can both inhibit and, under certain conditions, activate protein kinase C-dependent pathways [30] [31].

Endoplasmic Reticulum Interaction

Endoplasmic Reticulum-Mitochondria Contact Formation

Vitamin E succinate plays a crucial role in facilitating endoplasmic reticulum-mitochondria contact formation through enhanced mitochondria-associated endoplasmic reticulum membrane formation [14] [41]. Transmission electron microscopic observations confirm that vitamin E succinate treatment increases the physical proximity between endoplasmic reticulum and mitochondria [14]. Fluorescence microscopic analysis reveals that vitamin E succinate significantly increases mitochondria-associated endoplasmic reticulum membrane formation [14].

The mechanism involves the interaction between inositol 1,4,5-trisphosphate receptors and voltage-dependent anion channels facilitated by glucose-regulated protein 75 kilodaltons [14] [39]. Although vitamin E succinate treatment does not affect glucose-regulated protein 75 kilodaltons protein levels, it increases glucose-regulated protein 75 kilodaltons localization within mitochondria-associated endoplasmic reticulum membranes [14]. Pretreatment with inositol 1,4,5-trisphosphate receptor antagonist 2-aminoethoxydiphenyl borate decreases vitamin E succinate-induced mitochondria-associated endoplasmic reticulum membrane formation [14].

Research indicates that calcium-induced conformational changes in glucose-regulated protein 75 kilodaltons promote formation of the inositol 1,4,5-trisphosphate receptor-glucose-regulated protein 75 kilodaltons-voltage-dependent anion channel complex [14] [39]. This complex formation encourages mitochondria-associated endoplasmic reticulum membrane development and enhances calcium transfer efficiency between organelles [14] [38].

Calcium Homeostasis Disruption

Vitamin E succinate significantly disrupts cellular calcium homeostasis through multiple mechanisms affecting endoplasmic reticulum calcium release and mitochondrial calcium uptake [14] [15]. The compound causes increased endoplasmic reticulum dilation and elevated cytosolic calcium concentrations [15]. Research demonstrates that vitamin E succinate-mediated calcium release from the endoplasmic reticulum leads to mitochondrial calcium overload, resulting in mitochondrial depolarization and apoptosis [14].

The disruption of calcium homeostasis involves the activation of endoplasmic reticulum stress markers, including glucose-regulated protein 78 kilodaltons and glucose-regulated protein 94 kilodaltons [15]. Vitamin E succinate treatment triggers the unfolded protein response components, including protein kinase R-like endoplasmic reticulum kinase, activating transcription factor 6, X-box binding protein 1, and activating transcription factor 4 [15].

| Calcium-Related Parameter | Effect of Vitamin E Succinate | Associated Mechanism |

|---|---|---|

| Cytosolic calcium concentration | Increased [15] | Endoplasmic reticulum release |

| Mitochondrial calcium levels | Overload [14] | Enhanced transfer from endoplasmic reticulum |

| Endoplasmic reticulum dilation | Increased [15] | Stress response activation |

| Calcium channel activity | Enhanced [14] | Inositol 1,4,5-trisphosphate receptor activation |

The calcium homeostasis disruption contributes to the activation of calcium-dependent apoptotic pathways, including caspase-4 and c-Jun N-terminal kinase activation [15]. Additionally, vitamin E succinate treatment induces C/EBP homologous protein expression, a key mediator of endoplasmic reticulum stress-induced apoptosis [15].

Epigenetic and Epitranscriptomic Modifications

Fat Mass and Obesity-Associated Protein Degradation

Vitamin E succinate functions as a potent degrader of fat mass and obesity-associated protein, the primary N6-methyladenosine RNA demethylase [16] [17] [18]. The compound achieves this through a novel molecular mechanism involving direct binding to both fat mass and obesity-associated protein and its E3 ubiquitin ligase deltex E3 ubiquitin ligase 2 [16] [42]. Vitamin E succinate consists of two functional components: the succinate moiety binds to fat mass and obesity-associated protein, while the vitamin E portion binds to deltex E3 ubiquitin ligase 2 [17] [42].

This dual interaction effectively brings deltex E3 ubiquitin ligase 2 and fat mass and obesity-associated protein together, facilitating enhanced fat mass and obesity-associated protein-deltex E3 ubiquitin ligase 2 interaction [17] [42]. The resulting complex formation leads to increased fat mass and obesity-associated protein ubiquitination followed by ubiquitin fusion degradation protein 1 recruitment and subsequent proteasomal degradation [16] [42] [43].

Molecular docking studies confirm that vitamin E succinate binds effectively to fat mass and obesity-associated protein, leading to its degradation, while other vitamins and vitamin E derivatives do not demonstrate the same effect [17]. The degradation process specifically targets fat mass and obesity-associated protein-dependent tumor cells, demonstrating selectivity for malignant tissues [16] [18].

N6-Methyladenosine RNA Modification

Vitamin E succinate treatment significantly alters N6-methyladenosine RNA modification patterns through fat mass and obesity-associated protein degradation [16] [18] [42]. The degradation of fat mass and obesity-associated protein results in increased N6-methyladenosine methylation levels in specific target genes, particularly the leukemia inhibitory factor gene [16] [18] [42]. This increased methylation leads to decreased leukemia inhibitory factor messenger RNA decay and enhanced transcript stability [16] [18].

The epitranscriptomic modifications induced by vitamin E succinate have profound effects on cellular immunity and cancer progression [16] [18] [19]. Genetic fat mass and obesity-associated protein knockdown or vitamin E succinate treatment increases N6-methyladenosine methylation in the leukemia inhibitory factor gene, sensitizing melanoma cells to T cell-mediated cytotoxicity [16] [18]. These modifications enhance tumor-intrinsic immune responses and improve T cell cytotoxicity [19] [22].

| N6-Methyladenosine Modification Parameter | Effect of Vitamin E Succinate | Functional Consequence |

|---|---|---|

| Fat mass and obesity-associated protein levels | Decreased through degradation [16] [18] | Enhanced N6-methyladenosine methylation |

| Leukemia inhibitory factor gene methylation | Increased [16] [18] | Reduced messenger RNA decay |

| Leukemia inhibitory factor messenger RNA stability | Enhanced [16] [18] | Improved T cell cytotoxicity |

| Global N6-methyladenosine levels | Increased [16] [18] | Altered gene expression patterns |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

17407-37-3

Absorption Distribution and Excretion

_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed.

Metabolism Metabolites

Biological Half Life

General Manufacturing Information

Dates

Miller ER 3rd, Pastor-Barriuso R, Dalal D, Riemersma RA, Appel LJ, Guallar E: Meta-analysis: high-dosage vitamin E supplementation may increase all-cause mortality. Ann Intern Med. 2005 Jan 4;142(1):37-46. Epub 2004 Nov 10. [PMID:15537682]

Horwitt MK, Elliott WH, Kanjananggulpan P, Fitch CD: Serum concentrations of alpha-tocopherol after ingestion of various vitamin E preparations. Am J Clin Nutr. 1984 Aug;40(2):240-5. [PMID:6465056]

Rumbold AR, Crowther CA, Haslam RR, Dekker GA, Robinson JS: Vitamins C and E and the risks of preeclampsia and perinatal complications. N Engl J Med. 2006 Apr 27;354(17):1796-806. [PMID:16641396]

Poston L, Briley AL, Seed PT, Kelly FJ, Shennan AH: Vitamin C and vitamin E in pregnant women at risk for pre-eclampsia (VIP trial): randomised placebo-controlled trial. Lancet. 2006 Apr 8;367(9517):1145-54. [PMID:16616557]

Mathias PM, Harries JT, Peters TJ, Muller DP: Studies on the in vivo absorption of micellar solutions of tocopherol and tocopheryl acetate in the rat: demonstration and partial characterization of a mucosal esterase localized to the endoplasmic reticulum of the enterocyte. J Lipid Res. 1981 Jul;22(5):829-37. [PMID:7288289]

Ajandouz el H, Castan S, Jakob S, Puigserver A: A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. J Chromatogr Sci. 2006 Nov-Dec;44(10):631-3. [PMID:17254374]

Lee E, Choi MK, Lee YJ, Ku JL, Kim KH, Choi JS, Lim SJ: Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells. Carcinogenesis. 2006 Nov;27(11):2308-15. doi: 10.1093/carcin/bgl073. Epub 2006 May 19. [PMID:16714329]

Prasad KN, Kumar B, Yan XD, Hanson AJ, Cole WC: Alpha-tocopheryl succinate, the most effective form of vitamin E for adjuvant cancer treatment: a review. J Am Coll Nutr. 2003 Apr;22(2):108-17. [PMID:12672706]

Schmolz L, Birringer M, Lorkowski S, Wallert M: Complexity of vitamin E metabolism. World J Biol Chem. 2016 Feb 26;7(1):14-43. doi: 10.4331/wjbc.v7.i1.14. [PMID:26981194]

Zondlo Fiume M: Final report on the safety assessment of Tocopherol, Tocopheryl Acetate, Tocopheryl Linoleate, Tocopheryl Linoleate/Oleate, Tocopheryl Nicotinate, Tocopheryl Succinate, Dioleyl Tocopheryl Methylsilanol, Potassium Ascorbyl Tocopheryl Phosphate, and Tocophersolan. Int J Toxicol. 2002;21 Suppl 3:51-116. doi: 10.1080/10915810290169819. [PMID:12537931]

Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. National Academies Press (US).

Link

Natural Medicine Journal: Alpha Tocopherol Succinate in Cancer Care

National Institute for Health

Cosmetic Ingredient Review: Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics

Journal of Clinical & Experimental Cardiology: Pharmacokinetics and Bioavailability of Annatto δ-tocotrienol in Healthy Fed Subjects